1H-Indole, 2-(phenylthio)-
CAS No.: 120517-31-9
Cat. No.: VC21296609
Molecular Formula: C14H11NS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 120517-31-9 |
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Molecular Formula | C14H11NS |
Molecular Weight | 225.31 g/mol |
IUPAC Name | 2-phenylsulfanyl-1H-indole |
Standard InChI | InChI=1S/C14H11NS/c1-2-7-12(8-3-1)16-14-10-11-6-4-5-9-13(11)15-14/h1-10,15H |
Standard InChI Key | FWYRWEJVTFYFPK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N2 |
Canonical SMILES | C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N2 |
Introduction
Chemical Identity and Properties
1H-Indole, 2-(phenylthio)- is a well-defined chemical entity with specific structural and physical properties that distinguish it from other indole derivatives. This section explores its fundamental chemical characteristics.
Chemical Structure and Identity
1H-Indole, 2-(phenylthio)- is characterized by its distinctive molecular structure consisting of an indole nucleus with a phenylthio group at the 2-position. The compound is registered under the CAS number 120517-31-9, providing a unique identifier in chemical databases. Several synonyms are used in literature to refer to this compound, including 2-phenylthio-1H-indole, indol-2-yl phenyl sulfide, 2-phenyl-thioindole, and 1H-indol-2-yl phenyl sulfide .
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that are important for understanding its behavior in various contexts. The table below summarizes the key properties of 1H-Indole, 2-(phenylthio)-:
Property | Value |
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Molecular Formula | C14H11NS |
Molecular Weight | 225.30900 g/mol |
Exact Mass | 225.06100 |
Polar Surface Area (PSA) | 41.09000 |
LogP | 4.31910 |
Melting Point | Not Available |
Boiling Point | Not Available |
Density | Not Available |
Flash Point | Not Available |
The LogP value of 4.31910 indicates that the compound is highly lipophilic, suggesting good membrane permeability, which could be significant for its potential biological activities and pharmacokinetic properties . The relatively low Polar Surface Area (PSA) of 41.09000 further supports the likelihood of good membrane penetration, including potential for blood-brain barrier crossing.
Synthetic Approaches and Chemical Reactivity
Understanding the methods to synthesize 1H-Indole, 2-(phenylthio)- provides insights into its accessibility for research and potential applications.
Literature Documented Synthesis
Structure-Activity Relationships
Understanding the structure-activity relationships of 1H-Indole, 2-(phenylthio)- and related compounds provides valuable insights for potential drug development and optimization.
Key Structural Features
The biological activity of indole derivatives is strongly influenced by their structural characteristics. For 1H-Indole, 2-(phenylthio)-, the key structural features that may influence its activity include:
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The indole core, which is a privileged structure in medicinal chemistry and contributes to a wide range of biological activities
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The phenylthio group at the 2-position, which introduces unique electronic and steric properties
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The free NH group at position 1, which can participate in hydrogen bonding interactions with biological targets
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The lipophilic character of the molecule (LogP = 4.31910), which affects its membrane permeability and distribution in biological systems
Comparative Analysis with Related Compounds
Studies on 2-phenylindole derivatives have demonstrated that modifications to the indole ring system can significantly impact their biological activities. For instance, substitutions at positions 5 and 6 of the indole ring have been shown to influence anticoccidial activity, with compounds like 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole demonstrating notable efficacy .
Research Applications and Future Directions
The unique structural and potential biological properties of 1H-Indole, 2-(phenylthio)- suggest various research applications and future directions.
Future Research Directions
Several research directions could be pursued to further explore the properties and applications of 1H-Indole, 2-(phenylthio)-:
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Comprehensive evaluation of its biological activities, particularly focusing on the areas where related compounds have shown promise
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Structure-activity relationship studies through the synthesis and testing of structural analogs
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Computational studies to predict interactions with biological targets
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Investigation of optimized synthetic routes for more efficient production
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Exploration of potential applications beyond medicinal chemistry, such as in materials science or as chemical intermediates
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